Allyl-(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-amine
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Overview
Description
N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE is a compound belonging to the class of 1,3,5-triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE typically involves the reaction of cyanuric chloride with piperidine in the presence of a base such as triethylamine (Et3N). The reaction proceeds through a series of substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by piperidine groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various amino derivatives of the triazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE involves its interaction with monoamine oxidase (MAO). The compound inhibits the activity of MAO by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in the treatment of certain neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)AMINE: Another triazine derivative with similar MAO inhibitory activity.
N-(4,6-DIMETHOXY-1,3,5-TRIAZIN-2-YL)AMINE: A related compound with different substituents on the triazine ring.
Uniqueness
N-ALLYL-N-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipiperidino groups enhance its ability to inhibit MAO, making it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C16H26N6 |
---|---|
Molecular Weight |
302.42 g/mol |
IUPAC Name |
4,6-di(piperidin-1-yl)-N-prop-2-enyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H26N6/c1-2-9-17-14-18-15(21-10-5-3-6-11-21)20-16(19-14)22-12-7-4-8-13-22/h2H,1,3-13H2,(H,17,18,19,20) |
InChI Key |
UMJVZCVBNCCICF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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